3-Chlorotoluene-2,4,6-d3
CAS No.: 1219803-79-8
Cat. No.: VC0111602
Molecular Formula: C7H7Cl
Molecular Weight: 129.601
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219803-79-8 |
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Molecular Formula | C7H7Cl |
Molecular Weight | 129.601 |
IUPAC Name | 2-chloro-1,3,5-trideuterio-4-methylbenzene |
Standard InChI | InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D |
Standard InChI Key | OSOUNOBYRMOXQQ-QGZYMEECSA-N |
SMILES | CC1=CC(=CC=C1)Cl |
Introduction
Structural Characteristics and Identification
Chemical Identity and Nomenclature
3-Chlorotoluene-2,4,6-d3 is formally identified as 2-chloro-1,3,5-trideuterio-4-methylbenzene according to IUPAC nomenclature . The compound has the molecular formula C7H7Cl, with three hydrogen atoms replaced by deuterium isotopes . It is registered with the CAS number 1219803-79-8 and has been categorized in chemical databases with various synonyms including 2-Chloro-1,3,5-trideuterio-4-methylbenzene and 3-Chlorotoluene--d3 .
Structural Representation and Identifiers
The structure of 3-Chlorotoluene-2,4,6-d3 is characterized by specific chemical identifiers that precisely define its molecular arrangement:
Table 1: Chemical Identifiers of 3-Chlorotoluene-2,4,6-d3
The molecular structure maintains the core framework of 3-chlorotoluene with strategic deuterium placement at three aromatic ring positions, creating a compound that behaves chemically similar to its non-deuterated counterpart while providing distinct spectroscopic properties.
Physical and Chemical Properties
Fundamental Physical Properties
3-Chlorotoluene-2,4,6-d3 exhibits physical properties that reflect both its aromatic character and the influence of deuterium substitution. The compiled physical properties demonstrate its key characteristics:
Table 2: Physical Properties of 3-Chlorotoluene-2,4,6-d3
The substitution of hydrogen with deuterium increases the molecular weight by approximately 3 Da compared to standard 3-chlorotoluene, a property that is fundamental to its utility in analytical applications.
Chemical Reactivity Profile
The chemical behavior of 3-Chlorotoluene-2,4,6-d3 is generally similar to non-deuterated 3-chlorotoluene, with some modifications due to kinetic isotope effects. The C-D bonds are marginally stronger than C-H bonds, which can result in slightly different reaction rates for processes involving these bonds.
Table 3: Chemical Properties Relevant to Reactivity
The absence of hydrogen bond donors and acceptors, combined with its lipophilic character (XLogP3 of 3.3), suggests that 3-Chlorotoluene-2,4,6-d3 has limited water solubility but good solubility in organic solvents, properties that influence its applications in various analytical and research contexts.
Supplier | Quantity | Price (EUR) | Product Reference | Reference |
---|---|---|---|---|
CymitQuimica | 100 mg | 397.00 | 3U-D6409 | CymitQuimica |
CymitQuimica | 250 mg | 774.00 | 3U-D6409 | CymitQuimica |
The relatively high price reflects the specialized synthesis required for isotopically pure compounds and the niche market for such research chemicals. The compound appears to be primarily marketed for scientific research applications.
Analytical Applications
Mass Spectrometry Applications
3-Chlorotoluene-2,4,6-d3 finds significant utility in mass spectrometry as an internal standard. The deuterium labeling creates a mass shift of +3 Da compared to the non-deuterated compound, allowing clear differentiation between the analyte and standard. This property is particularly valuable in:
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Quantitative analysis of environmental samples containing chlorinated aromatic compounds
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Method validation for analytical procedures targeting aromatic compounds
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Isotope dilution mass spectrometry applications
The use of this compound as an internal standard enhances the accuracy of quantitative analyses by compensating for variations in instrument response and matrix effects during sample preparation and analysis.
Nuclear Magnetic Resonance (NMR) Applications
In NMR spectroscopy, the strategic deuterium labeling of 3-Chlorotoluene-2,4,6-d3 offers several advantages:
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Simplified 1H-NMR spectra due to the absence of signals from the deuterated positions
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Ability to serve as a reference material in deuterium NMR (2H-NMR) studies
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Usefulness in studying molecular dynamics and interactions through isotope effects
These properties make the compound valuable in structural elucidation studies and investigations of reaction mechanisms involving aromatic compounds.
Research Applications
Environmental Studies
Research has demonstrated the utility of 3-Chlorotoluene-2,4,6-d3 in environmental monitoring and fate studies. One significant application involves tracking the degradation pathways of chlorinated compounds in soil samples. The deuterium labeling allows researchers to:
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Distinguish between the added tracer and background environmental contaminants
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Track transformation products with greater accuracy
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Quantify degradation rates under various environmental conditions
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Elucidate the mechanisms of biotic and abiotic transformations
Such studies are crucial for understanding the environmental persistence and remediation options for chlorinated aromatic pollutants.
Mechanistic Investigations in Organic Chemistry
The isotopic labeling in 3-Chlorotoluene-2,4,6-d3 makes it an excellent probe for investigating reaction mechanisms. Researchers can use this compound to:
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Study kinetic isotope effects in various reactions
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Identify rate-determining steps in multi-step reactions
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Elucidate the regioselectivity of aromatic substitution reactions
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Investigate catalytic processes involving C-H (or C-D) activation
These mechanistic insights contribute to the fundamental understanding of organic reaction pathways and the development of new synthetic methodologies.
Comparative Analysis with Related Compounds
Comparison with Non-Deuterated Analogue
The properties of 3-Chlorotoluene-2,4,6-d3 can be directly compared with non-deuterated 3-chlorotoluene to understand the impact of deuterium labeling:
Table 5: Comparison Between Deuterated and Non-Deuterated Compounds
Property | 3-Chlorotoluene-2,4,6-d3 | 3-Chlorotoluene (non-deuterated) |
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Molecular Formula | C7H4D3Cl | C7H7Cl |
Molecular Weight | 129.60 g/mol | 126.58 g/mol |
Mass Spectrum | M+ at m/z ~129 | M+ at m/z ~126 |
NMR Spectrum | Simplified 1H-NMR pattern | Complete aromatic proton pattern |
Chemical Reactivity | Similar with slight kinetic isotope effects | Standard aromatic reactivity |
Primary Applications | Analytical standard, tracer studies | Chemical intermediate, solvent |
The subtle differences in physical properties and reactivity, combined with the distinctive spectroscopic characteristics, define the specialized applications of the deuterated compound.
Position in the Family of Deuterated Standards
3-Chlorotoluene-2,4,6-d3 belongs to a broader family of deuterated aromatic standards that are employed in analytical chemistry and research. The specific deuteration pattern at positions 2, 4, and 6 distinguishes it from other deuterated variants that might have different labeling patterns or degrees of deuteration.
Future Research Directions
Emerging Applications
The unique properties of 3-Chlorotoluene-2,4,6-d3 suggest several promising future research directions:
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Development of more sensitive analytical methods for trace analysis of chlorinated compounds in complex environmental matrices
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Application in metabolomics studies to track the fate of chlorinated aromatics in biological systems
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Use in materials science for studying the behavior of aromatic components in polymers and composites
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Employment in pharmaceutical research for drug metabolism studies involving aromatic structures
Technological Gaps and Opportunities
Several areas remain underexplored in relation to 3-Chlorotoluene-2,4,6-d3:
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Comprehensive characterization of isotope effects on environmental persistence and bioaccumulation
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Development of more cost-effective synthetic routes to increase accessibility for research
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Exploration of applications in emerging analytical techniques such as two-dimensional correlation spectroscopy
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Investigation of potential uses in neurochemical research related to aromatic neurotransmitters and their metabolites
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